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Compound of Interest

Compound Name: BMS 310705

Cat. No.: B14093886

Despite showing significant promise in preclinical studies against multi-drug resistant (MDR)
cancer cell lines, the clinical development of BMS-310705, a semi-synthetic analog of
epothilone B, appears to have been discontinued. This comparison guide provides an objective
overview of the efficacy of BMS-310705 in MDR cell lines, supported by available experimental
data, and compares its performance with other microtubule-targeting agents.

BMS-310705 was developed by Bristol Myers Squibb and stood out due to its enhanced water
solubility and chemical stability, conferred by an amino group at the C21 position of its
methylthiazole ring.[1] Like other epothilones, its mechanism of action involves the stabilization
of microtubules, leading to cell cycle arrest and apoptosis.[2][3] Notably, epothilones have
demonstrated efficacy in cancer models resistant to taxanes, a widely used class of
microtubule inhibitors, in part by being poor substrates for the P-glycoprotein (P-gp) drug efflux
pump, a common mechanism of multi-drug resistance.[4][5]

Comparative Efficacy in MDR Cell Lines

Preclinical data indicated that BMS-310705 possessed potent cytotoxic activity, in some cases
superior to other established chemotherapeutic agents, particularly in resistant cell lines.

Key Findings:

e Ovarian Cancer: In a cell culture model derived from a patient with ovarian cancer clinically
refractory to both platinum-based drugs and paclitaxel, BMS-310705 demonstrated
significant efficacy.[6] At a concentration of 0.05 pM, it led to a significantly lower survival rate
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compared to paclitaxel.[6] Furthermore, in OC-2 cells from a patient with stage IlIC ovarian
cancer also refractory to paclitaxel and platinum therapy, BMS-310705 at concentrations of
0.1-0.5 puM reduced cell survival by an impressive 85-90%.[1]

e Superiority to other Epothilones and Paclitaxel: In human tumor xenograft models, BMS-
310705 demonstrated superior anti-tumor activity when compared to paclitaxel, as well as
natural epothilone B and D.[1] It was also found to be more cytotoxic than epothilone D in
human tumor cell lines.[1]

e Broad Anti-Tumor Activity: Phase | clinical trials, although discontinued, showed that BMS-
310705 had a broad range of anti-tumor activity at tolerable doses.[2] Objective responses
were observed in patients with advanced solid malignancies who had failed standard
therapies, including partial responses in ovarian and bladder cancer, and a complete
response in a non-small cell lung cancer patient.[1]
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Mechanism of Action: Induction of Apoptosis

BMS-310705 induces apoptosis in cancer cells primarily through the mitochondrial pathway.[1]
[6] This is supported by the detection of cytochrome c release from the mitochondria and the

subsequent activation of caspase-9 and caspase-3.[1][6] No significant activation of caspase-8
was observed, suggesting the extrinsic apoptotic pathway is not the primary route of cell death

induced by this compound.[6]
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Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4
[medscape.com]

o 2. Epothilones: mechanism of action and biologic activity - PubMed
[pubmed.ncbi.nim.nih.gov]

» 3. Epothilones in the treatment of cancer - PubMed [pubmed.ncbi.nim.nih.gov]

e 4. Novel microtubule-targeting agents — the epothilones - PMC [pmc.ncbi.nim.nih.gov]
» 5. medscape.com [medscape.com]

e 6. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [BMS-310705: A Potent Epothilone Analog Against Multi-
Drug Resistant Cancers]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b14093886?utm_src=pdf-body-img
https://www.benchchem.com/product/b14093886?utm_src=pdf-custom-synthesis
https://www.medscape.com/viewarticle/579915_4
https://www.medscape.com/viewarticle/579915_4
https://pubmed.ncbi.nlm.nih.gov/15143095/
https://pubmed.ncbi.nlm.nih.gov/15143095/
https://pubmed.ncbi.nlm.nih.gov/16732719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2727900/
https://www.medscape.com/viewarticle/579915
https://pubmed.ncbi.nlm.nih.gov/14529678/
https://www.benchchem.com/product/b14093886#efficacy-of-bms-310705-in-multi-drug-resistant-mdr-cell-lines
https://www.benchchem.com/product/b14093886#efficacy-of-bms-310705-in-multi-drug-resistant-mdr-cell-lines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14093886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

[https://www.benchchem.com/product/b14093886#efficacy-of-bms-310705-in-multi-drug-
resistant-mdr-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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